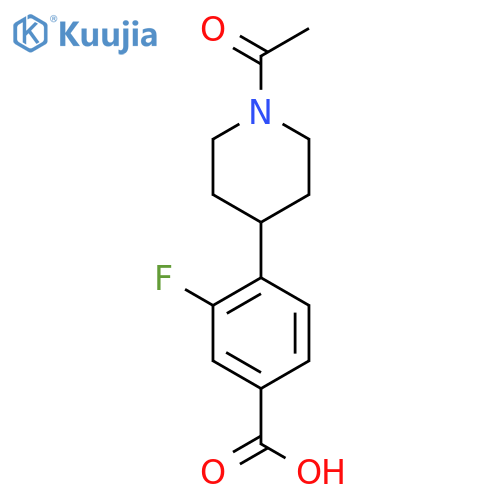Cas no 2680706-95-8 (4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid)

2680706-95-8 structure
商品名:4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid
4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(1-acetylpiperidin-4-yl)-3-fluorobenzoic acid
- EN300-28282111
- 2680706-95-8
- 4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid
-
- インチ: 1S/C14H16FNO3/c1-9(17)16-6-4-10(5-7-16)12-3-2-11(14(18)19)8-13(12)15/h2-3,8,10H,4-7H2,1H3,(H,18,19)
- InChIKey: MHEQKYFEKJGTJM-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=O)O)C=CC=1C1CCN(C(C)=O)CC1
計算された属性
- せいみつぶんしりょう: 265.11142153g/mol
- どういたいしつりょう: 265.11142153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 57.6Ų
4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28282111-0.5g |
4-(1-acetylpiperidin-4-yl)-3-fluorobenzoic acid |
2680706-95-8 | 95.0% | 0.5g |
$1453.0 | 2025-03-19 | |
| Enamine | EN300-28282111-5g |
4-(1-acetylpiperidin-4-yl)-3-fluorobenzoic acid |
2680706-95-8 | 5g |
$4391.0 | 2023-09-09 | ||
| Enamine | EN300-28282111-0.1g |
4-(1-acetylpiperidin-4-yl)-3-fluorobenzoic acid |
2680706-95-8 | 95.0% | 0.1g |
$1332.0 | 2025-03-19 | |
| Enamine | EN300-28282111-5.0g |
4-(1-acetylpiperidin-4-yl)-3-fluorobenzoic acid |
2680706-95-8 | 95.0% | 5.0g |
$4391.0 | 2025-03-19 | |
| Enamine | EN300-28282111-0.05g |
4-(1-acetylpiperidin-4-yl)-3-fluorobenzoic acid |
2680706-95-8 | 95.0% | 0.05g |
$1272.0 | 2025-03-19 | |
| Enamine | EN300-28282111-1g |
4-(1-acetylpiperidin-4-yl)-3-fluorobenzoic acid |
2680706-95-8 | 1g |
$1515.0 | 2023-09-09 | ||
| Enamine | EN300-28282111-0.25g |
4-(1-acetylpiperidin-4-yl)-3-fluorobenzoic acid |
2680706-95-8 | 95.0% | 0.25g |
$1393.0 | 2025-03-19 | |
| Enamine | EN300-28282111-10.0g |
4-(1-acetylpiperidin-4-yl)-3-fluorobenzoic acid |
2680706-95-8 | 95.0% | 10.0g |
$6512.0 | 2025-03-19 | |
| Enamine | EN300-28282111-2.5g |
4-(1-acetylpiperidin-4-yl)-3-fluorobenzoic acid |
2680706-95-8 | 95.0% | 2.5g |
$2969.0 | 2025-03-19 | |
| Enamine | EN300-28282111-1.0g |
4-(1-acetylpiperidin-4-yl)-3-fluorobenzoic acid |
2680706-95-8 | 95.0% | 1.0g |
$1515.0 | 2025-03-19 |
4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Ping Tong Food Funct., 2020,11, 628-639
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
2680706-95-8 (4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid) 関連製品
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
